N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pivalamide
Description
N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pivalamide is a pyrimidine derivative characterized by a pivalamide (tert-butylcarboxamide) group at the 5-position of the tetrahydropyrimidine ring. The compound’s structure combines a planar pyrimidine core with a bulky tert-butyl substituent, which influences its physicochemical properties, including solubility, melting point, and reactivity.
Properties
IUPAC Name |
2,2-dimethyl-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-5-6(7(14)13-9(16)11-5)12-8(15)10(2,3)4/h1-4H3,(H,12,15)(H2,11,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHJHJZJOFSMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pivalamide typically involves the reaction of 6-methyluracil with pivaloyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pivalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pivalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pivalamide with structurally related pyrimidine derivatives reported in the literature. Key differences in substituents, melting points, yields, and synthetic approaches are highlighted.
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Substituent Effects on Melting Points :
- Aromatic amides (e.g., benzamide in Compound 36) exhibit exceptionally high melting points (>320°C) due to π-π stacking and hydrogen bonding .
- Aliphatic amides with branched chains (e.g., 6-methylheptanamide in Compound 38) show lower melting points (278–281°C), suggesting reduced crystallinity . The target compound’s pivalamide group, being bulkier than 6-methylheptanamide, may further lower the melting point compared to aromatic analogs.
Synthetic Yields :
- Yields for similar compounds range from 80–90% when using carbodiimide-mediated coupling (e.g., EDC/DMAP) . The tert-butyl group in the target compound may require optimized coupling conditions to achieve comparable yields.
Lipophilicity and Solubility :
- The pivalamide group increases lipophilicity compared to formamide (ACI 201603) or linear alkyl amides (e.g., pentanamide) . This property could enhance membrane permeability but reduce aqueous solubility.
Biological Relevance: Compounds like N-(6-Amino-3-ethyl-2,4-dioxo-pyrimidin-5-yl)cinnamamide () and sulfonamide derivatives () demonstrate the role of substituents in biological activity. The tert-butyl group in the target compound may confer metabolic stability by resisting enzymatic hydrolysis .
Research Findings and Implications
- Structural Characterization :
The target compound’s tert-butyl group would produce distinct NMR signals (e.g., a singlet at ~1.3 ppm for the nine equivalent protons) compared to aromatic analogs, which show complex splitting patterns for aryl protons . - Thermal Stability :
While aromatic amides (e.g., Compound 36) decompose above 320°C, the target compound’s stability may align with branched aliphatic analogs (e.g., Compound 38, 278–281°C) . - Synthetic Challenges : The steric bulk of pivaloyl chloride may necessitate prolonged reaction times or elevated temperatures for efficient coupling, as seen in and .
Biological Activity
N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pivalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 246.25 g/mol. The compound features a tetrahydropyrimidine ring structure that contributes to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : These compounds can act as inhibitors for enzymes such as reverse transcriptase in HIV-1, which is crucial for viral replication .
- Antioxidant Properties : The presence of dioxo groups in the structure may contribute to antioxidant activity, reducing oxidative stress in cells.
- Modulation of Cellular Pathways : They may influence pathways involved in cell proliferation and apoptosis.
Antiviral Activity
Studies have shown that related compounds can inhibit viral replication. For instance, derivatives of tetrahydropyrimidines have demonstrated effectiveness against HIV by inhibiting reverse transcriptase . Although specific data on this compound is limited, its structural analogs suggest potential antiviral properties.
Anticancer Activity
Research has indicated that pyrimidine derivatives possess anticancer properties. They can induce apoptosis in cancer cells through various pathways including the modulation of Bcl-2 family proteins and caspases .
Study 1: Antiviral Efficacy
A study published in the Chemistry and Pharmaceutical Bulletin explored the antiviral efficacy of similar tetrahydropyrimidine derivatives against HIV. The results indicated significant inhibition of viral replication at micromolar concentrations .
Study 2: Anticancer Potential
Another investigation assessed the cytotoxic effects of pyrimidine derivatives on various cancer cell lines. The findings revealed that certain compounds led to a reduction in cell viability and induced apoptosis through mitochondrial pathways .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
